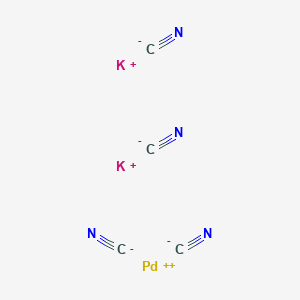
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-, also known as Potassium tetracyanopalladate(II) hydrate, is a chemical compound with the molecular formula C4H6K2N4O3Pd and a molecular weight of 288.7 g/mol. This compound is used as a primary and secondary intermediate in chemical and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- typically involves the reaction of palladium salts with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other palladium compounds.
Wirkmechanismus
The mechanism of action of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetracyanonickelate(II): Contains nickel instead of palladium.
Potassium tetracyanocobaltate(II): Contains cobalt instead of palladium. The uniqueness of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- lies in its specific coordination chemistry and reactivity, which make it suitable for particular applications in catalysis and research.
Eigenschaften
CAS-Nummer |
14516-46-2 |
|---|---|
Molekularformel |
C4K2N4Pd |
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI-Schlüssel |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Key on ui other cas no. |
14516-46-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















